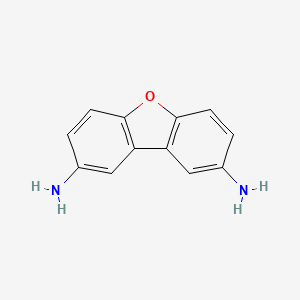

Dibenzofuran-2,8-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dibenzofuran-2,8-diamine is an aromatic diamine compound derived from dibenzofuran Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzofuran-2,8-diamine can be synthesized through a multi-step process starting from dibenzofuran. One common method involves the nitration of dibenzofuran to form 2,8-dinitrodibenzofuran, which is then reduced to 2,8-diaminodibenzofuran using tin powder in acidic conditions . This method yields a high purity product through sublimation at 180°C under reduced pressure .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and sublimation, is common in industrial settings to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Dibenzofuran-2,8-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Tin powder in acidic conditions is often used for reduction reactions.

Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted dibenzofuran derivatives, such as halogenated or nitrated compounds, which can further undergo reduction to form amino derivatives.

Scientific Research Applications

Dibenzofuran-2,8-diamine has several scientific research applications:

Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers, such as polyamides and polyimides.

Materials Science: The compound is utilized in the development of advanced materials with high thermal stability and mechanical strength.

Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active compounds and pharmaceuticals.

Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dibenzofuran-2,8-diamine involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Dibenzofuran: The parent compound, which lacks the amino groups.

Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.

Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.

Carbazole: Contains a nitrogen atom in place of the oxygen in the furan ring.

Uniqueness

Dibenzofuran-2,8-diamine is unique due to the presence of amino groups at the 2 and 8 positions, which significantly alters its chemical properties and reactivity compared to its parent compound and other similar structures. This modification enhances its potential for polymerization and other chemical transformations, making it valuable in various scientific and industrial applications.

Biological Activity

Dibenzofuran-2,8-diamine, also known as 2,8-diaminodibenzofuran (DADBF), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DADBF, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 25295-66-3 |

| Molecular Formula | C₁₂H₁₀N₂O |

| Molecular Weight | 198.22 g/mol |

| LogP | 3.91 |

| PSA (Polar Surface Area) | 65.18 Ų |

These properties suggest that DADBF is a moderately lipophilic compound, which may influence its absorption and distribution in biological systems.

Anticancer Potential

Research indicates that dibenzofuran derivatives exhibit promising anticancer activity. A study highlighted a series of dibenzofuran derivatives that were evaluated for their inhibitory effects on Pim-1 and Pim-2 kinases, which are implicated in various cancers. One lead compound demonstrated a low micromolar IC₅₀ value against the MV4-11 acute myeloid leukemia cell line, suggesting that modifications to the dibenzofuran structure can enhance its anticancer properties .

Antimicrobial Activity

Dibenzofuran derivatives have also been investigated for their antimicrobial properties. A patent describes compounds derived from dibenzofuran that exhibit activity against Pneumocystis carinii pneumonia and other pathogens like Cryptococcus neoformans and Candida albicans. These compounds showed comparable efficacy to known treatments while exhibiting lower toxicity profiles .

Structure-Activity Relationship (SAR)

The biological activity of dibenzofuran derivatives is significantly influenced by their structural modifications. For instance, the introduction of hydroxyl groups at specific positions on the dibenzofuran ring has been shown to enhance kinase inhibition and anticancer potency. The study provided detailed SAR data indicating that compounds with dihydroxy substitutions displayed improved selectivity and potency against target kinases .

Case Studies

- Anticancer Activity Study : A series of dibenzofuran derivatives were synthesized and tested for their effects on cancer cell lines. The results indicated that certain structural modifications led to enhanced potency against specific cancer types, particularly those expressing high levels of Pim kinases.

- Antimicrobial Efficacy : In vivo studies demonstrated that dibenzofuran derivatives were effective in treating infections caused by Pneumocystis carinii in animal models, showing promise as new therapeutic agents for opportunistic infections in immunocompromised patients.

Properties

CAS No. |

25295-66-3 |

|---|---|

Molecular Formula |

C12H10N2O |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

dibenzofuran-2,8-diamine |

InChI |

InChI=1S/C12H10N2O/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H,13-14H2 |

InChI Key |

ITSSXHLMQLWFOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C3=C(O2)C=CC(=C3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.